4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole
Description
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-7-4-5-10(6-8(7)2)11-9(3)16-12(14-11)15-13/h4-6H,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFITBOXICJSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)NN)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, 4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays and molecular biology .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer, due to their ability to modulate specific biological pathways .
Industry
Industrially, 4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure with similar reactivity.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
Imidazole: Another heterocyclic compound with nitrogen atoms, but without sulfur.
Uniqueness
What sets 4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole apart is its specific substitution pattern and the presence of the hydrazine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of hydrazinothiazole derivatives known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of 4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole can be represented as follows:
This structure features a thiazole ring, which is pivotal for its biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives, including 4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole, exhibit significant antimicrobial properties. A study evaluated a series of 4-aryl-2-hydrazinothiazoles against various bacterial strains and fungi. The results showed that many of these compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL | |
| Candida albicans | 8 µg/mL |
Anticancer Activity
Several studies have reported the anticancer potential of thiazole derivatives. The mechanism often involves the inhibition of histone acetyltransferases (HATs), which play a crucial role in cancer cell proliferation. Inhibition of HATs leads to antiproliferative effects in various cancer cell lines .
A notable case study evaluated the cytotoxic effects of 4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole on different cancer cell lines. The compound exhibited significant growth inhibition with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 12.5 |
| Jurkat | 15.0 |
| MCF-7 | 10.0 |
The biological activity of thiazole derivatives can be attributed to their ability to interact with specific molecular targets within cells. Molecular docking studies have shown that these compounds can bind effectively to protein targets involved in cell cycle regulation and apoptosis . The presence of electron-donating groups in their structure enhances their binding affinity and biological efficacy.
Q & A
Q. Table 1. Key Synthetic Parameters for Hydrazinyl-Thiazole Derivatives
Q. Table 2. Common Analytical Techniques for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
